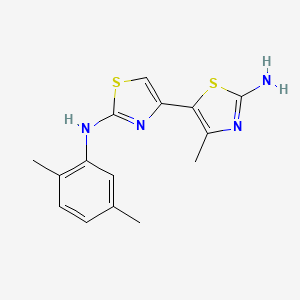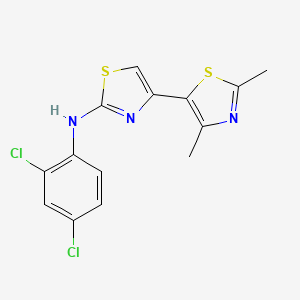![molecular formula C20H22N6OS B3530093 1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3530093.png)
1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine
Vue d'ensemble
Description
1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine, commonly known as BPTAP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BPTAP is a piperazine derivative that has a unique structure, making it an interesting molecule for scientific research.
Applications De Recherche Scientifique
BPTAP has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of BPTAP is in the treatment of cancer. Studies have shown that BPTAP has anti-cancer properties, and it can induce apoptosis in cancer cells. BPTAP has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that BPTAP can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of BPTAP is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways. BPTAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. BPTAP has also been shown to modulate the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
BPTAP has been shown to have several biochemical and physiological effects. Studies have shown that BPTAP can induce apoptosis in cancer cells by activating the caspase pathway. BPTAP has also been shown to inhibit the growth and proliferation of cancer cells by modulating the cell cycle. In addition, BPTAP has been shown to reduce inflammation by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPTAP in lab experiments is its unique structure, which makes it an interesting molecule for scientific research. BPTAP has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using BPTAP in lab experiments is its limited solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of BPTAP. One direction is to further investigate its potential therapeutic applications in cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on improving the synthesis method of BPTAP to make it more efficient and cost-effective.
Conclusion:
In conclusion, BPTAP is a piperazine derivative that has gained significant attention in recent years due to its potential therapeutic applications. BPTAP has been studied for its anti-cancer and anti-Alzheimer's properties, and its mechanism of action involves the inhibition of specific enzymes and the modulation of signaling pathways. While there are advantages and limitations to using BPTAP in lab experiments, there are several future directions for its study, including investigating its potential therapeutic applications and improving its synthesis method.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c27-19(16-28-20-21-22-23-26(20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELACTZEURAPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3530018.png)
![1'-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3530020.png)
![N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3530030.png)



![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)
![methyl 2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3530084.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B3530087.png)
![N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3530116.png)
![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B3530124.png)

![3-amino-2-(1-benzofuran-2-yl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530129.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3530137.png)